Benzofuran-5-yl-difluoroacetic acid ethyl ester is a synthetic organic compound that belongs to the benzofuran family, characterized by the presence of a benzofuran moiety and a difluoroacetic acid ethyl ester group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of Benzofuran-5-yl-difluoroacetic acid ethyl ester is , with a molecular weight of 240.20 g/mol .
The compound can be synthesized through various chemical reactions involving benzofuran derivatives and difluoroacetic acid. It is classified as an ester, which is a type of organic compound formed from the reaction between an alcohol and an acid. The presence of fluorine atoms in the structure enhances its chemical stability and bioactivity, making it a subject of interest in pharmaceutical research .
The synthesis of Benzofuran-5-yl-difluoroacetic acid ethyl ester typically involves several steps:
The synthesis may involve the following technical aspects:
The molecular structure of Benzofuran-5-yl-difluoroacetic acid ethyl ester features:
The compound's structural data includes:
Benzofuran-5-yl-difluoroacetic acid ethyl ester can undergo several chemical reactions:
The reaction mechanisms often involve:
The mechanism of action for Benzofuran-5-yl-difluoroacetic acid ethyl ester involves its interaction with biological targets, which may include enzymes or receptors. The presence of fluorine atoms may enhance binding affinity due to increased lipophilicity and electronic effects.
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and antimicrobial properties, although specific data on this compound's mechanism remains limited .
Benzofuran-5-yl-difluoroacetic acid ethyl ester has potential applications in various scientific fields, particularly in medicinal chemistry:
Radical-mediated cyclization represents a frontier methodology for constructing functionalized benzofuran cores, particularly those bearing C3-difluoroalkyl groups. This approach leverages single-electron transfer (SET) processes initiated by heteroatom-centered anions acting as super-electron-donors (SEDs). The mechanism involves lithium amide-mediated deprotonation of phosphines, thiols, or anilines, generating heteroatom anions that transfer electrons to 2-iodoaryl allenyl ether substrates. This SET event triggers a radical cascade: (1) oxidative addition generates an aryl radical; (2) 5-exo-dig cyclization with the allenyl ether forms the benzofurylmethyl radical; and (3) radical-radical coupling with the heteroatom-centered radical yields the 3-functionalized benzofuran [1] [4].
Lithium amides (LiHMDS, LDA) in dimethoxyethane (DME) at 50°C optimally facilitate this transformation, achieving yields up to 80% for 3-(diphenylphosphino)benzofurans. Notably, C3-difluoroalkyl analogues require electron-deficient allenyl ethers due to the radical-stabilizing effect of fluorinated groups. Substrate scope analysis reveals tolerance for meta-substituted aryl iodides (e.g., 5-nitro, 5-cyano), though ortho-substitution suppresses cyclization. Bromo/chloro analogues are unreactive, highlighting the requirement for iodinated precursors [4].
Table 1: Optimization of Radical Cascade for 3-Substituted Benzofurans
Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
---|---|---|---|---|
tBuOK | THF | 25 | <20 | Poor SET initiation |
NaHMDS | THF | 25 | 25 | Moderate radical generation |
LiHMDS | DME | 25 | 65 | Effective Li⁺ activation |
LDA | DME | 50 | 80 | Optimal yield |
LiHMDS | DCM | 25 | <5 | Solvent incompatibility |
Proton quantum tunneling enables access to kinetically disfavored polycyclic benzofuran tautomers essential for bioactive molecule synthesis. This phenomenon facilitates hydrogen transfer through energy barriers exceeding classical transition-state predictions, crucial for forming sterically constrained intermediates. Computational studies reveal that tunneling dominates in tautomerization steps of benzofuro[3,2-b]indoline systems below 200K, with isotopic switching (H→D) inducing kinetic isotope effects (KIEs) of ≥7.2 – a hallmark of tunneling [3].
The tunneling-driven tautomerization precedes ring annulation in dihydrofuroquinoline synthesis. Electron-donating groups (EDGs) at C5 accelerate tautomerization rates by 20-fold compared to electron-withdrawing groups (EWGs), attributed to EDGs narrowing the proton-transfer barrier width. This strategy facilitates benzannulation of difluoroethyl-benzofuran precursors under cryogenic conditions (–78°C), yielding tetracyclic scaffolds otherwise inaccessible via classical proton transfer. Experimental verification via Arrhenius plot curvature and temperature-independent KIEs confirms tunneling dominance [3] [6].
Table 2: Tunneling Efficiency in Benzofuran Tautomerization
C5 Substituent | KIE (H/D) | Tautomerization Rate (s⁻¹) | Annulation Yield (%) |
---|---|---|---|
OCH₃ | 8.1 | 4.2 × 10³ | 92 |
CH₃ | 7.6 | 3.8 × 10³ | 88 |
H | 7.3 | 2.1 × 10³ | 76 |
Cl | 6.9 | 0.9 × 10³ | 58 |
CN | 6.5 | 0.4 × 10³ | 42 |
Piperazine-linked benzofuran hybrids leverage nucleophilic aromatic substitution (SNAr) for bioconjugation. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate serves as the foundational scaffold, synthesized via Duff formylation of p-hydroxybenzaldehyde followed by phenacyl halide cyclization and esterification. SNAr with 2,4-dinitrobenzenesulfonyl (Dnbs)-protected amino acid chlorides installs the heterofunctional motif, where Dnbs acts as both an activating group and a temporary protecting strategy [5] [9].
Critical to regioselectivity is the electronic bias imparted by the benzofuran C5-piperazine group, which directs electrophilic substitution to C4. Lysine and ornithine derivatives couple efficiently (75–82% yield) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA), while sterically hindered valine requires dichloromethane (DCM) and 4-dimethylaminopyridine (DMAP) catalysis (68% yield). Selective Dnbs deprotection with thiophenol/K₂CO₃ liberates the amino group for pharmacological targeting without benzofuran core degradation. These hybrids demonstrate enhanced blood-brain barrier permeability, with logP values >3.5 predictive of CNS activity [5].
Benzofuran-chromenochalcone hybrids exploit Claisen-Schmidt condensation for dual antidiabetic/antidyslipidemic activity. Benzofuran-2-carbaldehyde condenses with o-hydroxyacetophenones under alkaline conditions, where base selection critically impacts E-selectivity and reaction efficiency. Pyrrolidine catalysis (4 mol%) in ethanol enables near-quantitative E-selectivity at room temperature within 6 hours, while KOH (4%) achieves only 75% conversion due to competing Cannizzaro reactions [5] [7].
Structural optimization reveals that C4'-hydroxyl engagement (e.g., compound 21) enhances glucose uptake by 188% at 10μM in L6 myocytes, whereas C2'-hydroxyl analogues (e.g., compound 24) boost uptake to 249% – surpassing rosiglitazone (96.5%). In vivo, compound 24 normalizes fasting glucose (↓56%), triglycerides (↓42%), and LDL-C (↓38%) in db/db mice. Michael acceptor integrity (α,β-unsaturated ketone) is essential, as saturation ablates AMPK activation. Computational docking confirms hydrogen bonding between C2'-OH and GLUT4 residue Lys⁷⁹ [7].
Table 3: Bioactive Chromenochalcone-Benzofuran Hybrids
Compound | Ring Engagement | Glucose Uptake (% vs Control) | Tubulin IC₅₀ (μM) | HDAC1 IC₅₀ (μM) |
---|---|---|---|---|
18 | C4'-OH | 161.5 | >20 | >20 |
21 | C4'-OH | 188.0 | 8.2 | 12.4 |
22 | C2'-OH | 220.5 | 6.8 | 9.7 |
24 | C2'-OH | 249.0 | 4.5 | 7.2 |
35 | C2',C4'-OH | 124.0 | 15.3 | 18.1 |
Rosiglitazone | N/A | 96.5 | N/A | N/A |
Pharmacophore fusion integrates benzofuran motifs into tubulin-HDAC dual inhibitors via three strategies: (1) uncleavable linked pharmacophores, (2) cleavable linked pharmacophores, and (3) merged pharmacophores. The α-phthalimido-chalcone-benzofuran hybrid 7j exemplifies the merged approach, where the benzofuran C3-carbonyl serves as the zinc-binding group (ZBG) for HDAC inhibition, while the trimethoxyphenyl moiety occupies tubulin’s colchicine site [3] [8].
Molecular docking confirms critical interactions: (1) benzofuran oxygen hydrogen-bonds to HDAC1 His¹⁴³, and (2) trimethoxyphenyl engages in π-stacking with tubulin β:Tyr²⁰⁴. Hybrid 7j inhibits β-tubulin polymerization (IC₅₀ = 1.7 μM) and HDAC1/2 (IC₅₀ = 3.2 nM) simultaneously. In vitro, it arrests MCF-7 cells in G2/M (62%) and preG1 (24%) phases, outperforming combretastatin A4 (tubulin IC₅₀ = 2.3 μM) and SAHA (HDAC IC₅₀ = 8.6 nM). Structure-activity relationship (SAR) analysis reveals that C5-methoxy substitution on the benzofuran enhances HDAC affinity by 11-fold versus unsubstituted analogues due to hydrophobic contact with HDAC2 Phe¹⁵⁵ [6] [8].
Table 4: Tubulin-HDAC Dual Inhibitor Design Strategies
Strategy | Benzofuran Role | Linker Length | Potency (IC₅₀ HDAC/Tubulin) | Cellular GI₅₀ (nM) |
---|---|---|---|---|
Uncleavable Link | Cap group | 10–12 atoms | 4.8 nM / 2.1 μM | 140 ± 9 |
Cleavable Link | Effector domain | 6–8 atoms | 7.3 nM / 3.4 μM | 220 ± 14 |
Merged Pharmacophores | ZBG + Tubulin binder | None | 3.2 nM / 1.7 μM | 85 ± 6 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4